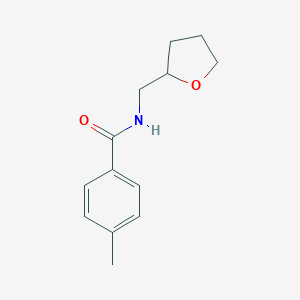

Benzamide, N-tetrahydrofurfuryl-4-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamide, N-tetrahydrofurfuryl-4-methyl- is an organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.2796 g/mol . This compound is a derivative of benzamide, where the amide nitrogen is substituted with a tetrahydrofurfuryl group and a methyl group. It is a white to off-white solid that is slightly soluble in water and soluble in many organic solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-tetrahydrofurfuryl-4-methyl- typically involves the reaction of benzoyl chloride with N-tetrahydrofurfurylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Benzamide, N-tetrahydrofurfuryl-4-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Benzamide, N-tetrahydrofurfuryl-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated benzamides.

Applications De Recherche Scientifique

Benzamide, N-tetrahydrofurfuryl-4-methyl- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of Benzamide, N-tetrahydrofurfuryl-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzamide: The simplest amide derivative of benzoic acid.

N-tetrahydrofurfurylamine: A primary amine with a tetrahydrofurfuryl group.

4-methylbenzamide: A benzamide derivative with a methyl group on the benzene ring.

Uniqueness

Benzamide, N-tetrahydrofurfuryl-4-methyl- is unique due to the presence of both a tetrahydrofurfuryl group and a methyl group on the amide nitrogen. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

Introduction

Benzamide derivatives, particularly those containing tetrahydrofurfuryl and methyl substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Benzamide, N-tetrahydrofurfuryl-4-methyl- , exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. A study reported that certain benzamide derivatives demonstrated cytotoxicity against hematological malignancies and solid tumors, with some achieving over 90% inhibition at low concentrations (10 nM) against specific receptor tyrosine kinases such as EGFR and HER2 .

Neuroprotective Effects

Benzamide derivatives have also been evaluated for their neuroprotective effects. Research focusing on multi-targeted compounds has shown that some benzamides can inhibit acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), enzymes involved in Alzheimer's disease pathology. For example, a compound exhibited an AChE IC50 value of 1.57 μM, indicating its potential as a dual inhibitor for neurodegenerative diseases .

Cardiovascular Effects

The cardiovascular implications of benzamide derivatives are noteworthy. A study highlighted the effects of a related compound on left ventricular pressure (LVP) in an ischemia-reperfusion model. The results indicated that the derivative reduced both infarct area and LVP, suggesting a protective mechanism against heart failure through modulation of muscarinic receptors and nitric oxide synthase pathways .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives are also significant. Research has shown that certain benzamide-based compounds exhibit activity against various bacterial strains by targeting bacterial peptide deformylase (PDF). This suggests potential applications in treating infections caused by resistant bacteria .

The biological activity of Benzamide, N-tetrahydrofurfuryl-4-methyl- can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer proliferation and neurodegeneration.

- Receptor Modulation : Interaction with muscarinic receptors may contribute to cardiovascular protective effects.

- Antimicrobial Targeting : Inhibition of bacterial enzymes like PDF highlights a novel approach to combat antibiotic resistance.

Table 1: Biological Activities of Benzamide Derivatives

Case Studies

- Neuroprotective Study : A compound structurally related to Benzamide, N-tetrahydrofurfuryl-4-methyl-, was tested for its ability to inhibit AChE and BACE1. This dual inhibition suggests a potential therapeutic role in Alzheimer's disease management.

- Cardiovascular Research : The protective effects observed in ischemia-reperfusion models indicate that benzamides can serve as cardioprotective agents by modulating cardiac function through specific receptor interactions.

- Antimicrobial Assessment : Benzamides targeting PDF showed promise against resistant bacterial strains, indicating their potential utility in developing new antibiotics.

Propriétés

IUPAC Name |

4-methyl-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)13(15)14-9-12-3-2-8-16-12/h4-7,12H,2-3,8-9H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCAVMYIIFGHBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.